molecular formula C17H20N2O3 B2639270 N-[Cyano-(2-methoxyphenyl)methyl]-6-ethyl-3,4-dihydro-2H-pyran-5-carboxamide CAS No. 1825657-00-8

N-[Cyano-(2-methoxyphenyl)methyl]-6-ethyl-3,4-dihydro-2H-pyran-5-carboxamide

Cat. No. B2639270
CAS RN: 1825657-00-8
M. Wt: 300.358
InChI Key: QNLGBHVJRQERQP-UHFFFAOYSA-N
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Description

N-[Cyano-(2-methoxyphenyl)methyl]-6-ethyl-3,4-dihydro-2H-pyran-5-carboxamide, also known as CEP-26401, is a chemical compound that has been extensively studied for its potential therapeutic applications.

Mechanism of Action

N-[Cyano-(2-methoxyphenyl)methyl]-6-ethyl-3,4-dihydro-2H-pyran-5-carboxamide exerts its effects by binding to specific proteins or receptors in the body. In neurology, N-[Cyano-(2-methoxyphenyl)methyl]-6-ethyl-3,4-dihydro-2H-pyran-5-carboxamide binds to the glycine site of NMDA receptors, which results in the modulation of receptor activity and the enhancement of synaptic plasticity. In oncology, N-[Cyano-(2-methoxyphenyl)methyl]-6-ethyl-3,4-dihydro-2H-pyran-5-carboxamide inhibits the activity of proteins such as polo-like kinase 1 (PLK1) and Aurora kinase A (AURKA), which are involved in cell division and proliferation. In immunology, N-[Cyano-(2-methoxyphenyl)methyl]-6-ethyl-3,4-dihydro-2H-pyran-5-carboxamide modulates the activity of immune cells by binding to specific receptors and signaling pathways.
Biochemical and Physiological Effects
N-[Cyano-(2-methoxyphenyl)methyl]-6-ethyl-3,4-dihydro-2H-pyran-5-carboxamide has been shown to have various biochemical and physiological effects in preclinical studies. In neurology, N-[Cyano-(2-methoxyphenyl)methyl]-6-ethyl-3,4-dihydro-2H-pyran-5-carboxamide has been shown to enhance learning and memory in animal models. In oncology, N-[Cyano-(2-methoxyphenyl)methyl]-6-ethyl-3,4-dihydro-2H-pyran-5-carboxamide has been shown to inhibit the growth of various cancer cell lines and induce cell cycle arrest and apoptosis. In immunology, N-[Cyano-(2-methoxyphenyl)methyl]-6-ethyl-3,4-dihydro-2H-pyran-5-carboxamide has been shown to modulate the activity of immune cells and enhance the immune response.

Advantages and Limitations for Lab Experiments

N-[Cyano-(2-methoxyphenyl)methyl]-6-ethyl-3,4-dihydro-2H-pyran-5-carboxamide has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied in preclinical models, which provides a wealth of information on its potential therapeutic applications. Another advantage is that it has been shown to have low toxicity in animal models. However, one limitation is that its mechanism of action is not fully understood, which hinders the development of specific therapeutic applications. Another limitation is that its efficacy in clinical trials has not yet been established.

Future Directions

There are several future directions for the study of N-[Cyano-(2-methoxyphenyl)methyl]-6-ethyl-3,4-dihydro-2H-pyran-5-carboxamide. One direction is to further investigate its mechanism of action and identify specific targets for therapeutic applications. Another direction is to conduct clinical trials to evaluate its efficacy and safety in humans. Additionally, N-[Cyano-(2-methoxyphenyl)methyl]-6-ethyl-3,4-dihydro-2H-pyran-5-carboxamide could be used as a tool compound to study the role of specific proteins or receptors in various biological processes. Finally, N-[Cyano-(2-methoxyphenyl)methyl]-6-ethyl-3,4-dihydro-2H-pyran-5-carboxamide could be used as a starting point for the development of novel chemical compounds with improved therapeutic properties.
Conclusion
N-[Cyano-(2-methoxyphenyl)methyl]-6-ethyl-3,4-dihydro-2H-pyran-5-carboxamide is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of research. Its mechanism of action involves binding to specific proteins or receptors in the body, which results in various biochemical and physiological effects. Although it has several advantages and limitations for lab experiments, there are several future directions for its study, which could lead to the development of novel therapeutic applications.

Synthesis Methods

N-[Cyano-(2-methoxyphenyl)methyl]-6-ethyl-3,4-dihydro-2H-pyran-5-carboxamide is a synthetic compound that can be prepared through a multistep process. The synthesis of N-[Cyano-(2-methoxyphenyl)methyl]-6-ethyl-3,4-dihydro-2H-pyran-5-carboxamide involves the reaction of 2-methoxybenzaldehyde with cyanoacetic acid in the presence of a base to form a cyanoacetate intermediate. The intermediate is then treated with ethyl bromide to form an ethylated cyanoacetate, which is further reacted with 2,3-dihydrofuran in the presence of a Lewis acid catalyst to form N-[Cyano-(2-methoxyphenyl)methyl]-6-ethyl-3,4-dihydro-2H-pyran-5-carboxamide.

Scientific Research Applications

N-[Cyano-(2-methoxyphenyl)methyl]-6-ethyl-3,4-dihydro-2H-pyran-5-carboxamide has been studied for its potential therapeutic applications in various fields of research such as neurology, oncology, and immunology. In neurology, N-[Cyano-(2-methoxyphenyl)methyl]-6-ethyl-3,4-dihydro-2H-pyran-5-carboxamide has been studied for its ability to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity and memory formation. In oncology, N-[Cyano-(2-methoxyphenyl)methyl]-6-ethyl-3,4-dihydro-2H-pyran-5-carboxamide has been studied for its ability to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. In immunology, N-[Cyano-(2-methoxyphenyl)methyl]-6-ethyl-3,4-dihydro-2H-pyran-5-carboxamide has been studied for its ability to modulate the activity of immune cells such as T cells and dendritic cells, which play a crucial role in the immune response.

properties

IUPAC Name

N-[cyano-(2-methoxyphenyl)methyl]-6-ethyl-3,4-dihydro-2H-pyran-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-3-15-13(8-6-10-22-15)17(20)19-14(11-18)12-7-4-5-9-16(12)21-2/h4-5,7,9,14H,3,6,8,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLGBHVJRQERQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(CCCO1)C(=O)NC(C#N)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[cyano(2-methoxyphenyl)methyl]-6-ethyl-3,4-dihydro-2H-pyran-5-carboxamide

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